

5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde

synonyms and identifiers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde

Cat. No.: B1352768

[Get Quote](#)

Technical Dossier: 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of **5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde**, a heterocyclic aldehyde containing a thioether linkage. Due to the limited availability of specific experimental data for this compound, this guide also includes comparative information on its structural isomer, 5-(4-chlorophenyl)-2-furaldehyde, and discusses the broader class of aryl furan thioether derivatives. This dossier aims to serve as a foundational resource for researchers interested in the chemical properties and potential biological applications of this and related compounds.

Compound Identification and Synonyms

Detailed identifiers for **5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde** are crucial for accurate database searches and procurement.

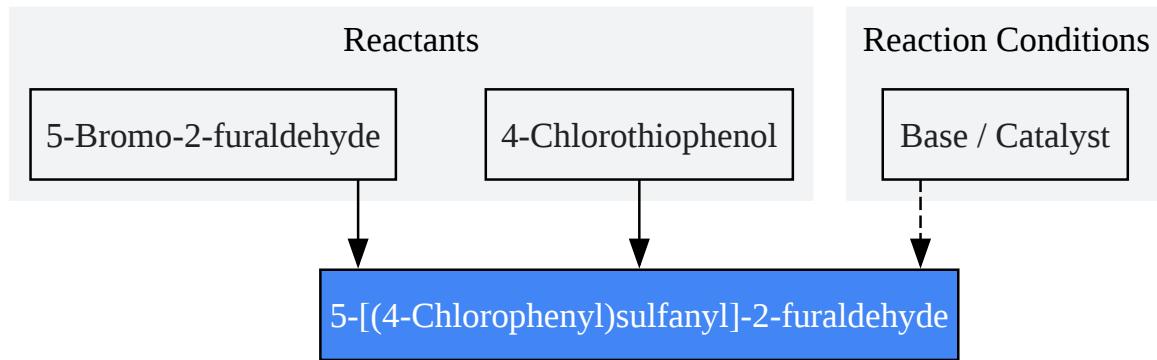
Identifier Type	Value	Citation
IUPAC Name	5-[(4-chlorophenyl)sulfanyl]-2-furaldehyde	[1]
CAS Number	39689-04-8	[1]
Chemical Formula	C ₁₁ H ₇ ClO ₂ S	[1]
Molecular Weight	238.69 g/mol	
Synonyms	5-(4-CHLOROPHENYLTHIO)-2-FURANAL 5-[(4-chlorophenyl)thio]-2-furaldehyde	[2] [1]
CHEMBRDG-BB	6625635	[1]

Physicochemical Properties

Specific experimental data for **5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde** is not readily available in public literature. The table below presents data for its close structural isomer, 5-(4-chlorophenyl)-2-furaldehyde (CAS: 34035-03-5), for comparative purposes.

Property	Value	Citation
Melting Point	128-131 °C (lit.)	
Boiling Point	350.7±32.0 °C (Predicted)	
Density	1.282±0.06 g/cm ³ (Predicted)	
Appearance	Pale brown needles	
Storage Temperature	Under inert gas (nitrogen or Argon) at 2-8°C	

Synthesis and Reactivity


Synthesis of Aryl Furan Thioether Derivatives

While a specific, detailed experimental protocol for the synthesis of **5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde** (CAS 39689-04-8) is not described in the reviewed literature, the synthesis of related 5-substituted-2-furaldehydes can be achieved through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction of a furan-based organometallic reagent with an appropriate aryl halide or thiol.

For the synthesis of the isomeric 5-(4-chlorophenyl)-2-furaldehyde, a reported method involves the arylation of 2-furaldehyde using 4-chloroaniline in the presence of a copper catalyst (Meerwein arylation).[3] Another approach utilizes a palladium-catalyzed cross-coupling reaction between 5-bromo-2-furaldehyde and an aryl boronic acid (Suzuki coupling) or an organozinc reagent.[4][5]

A plausible synthetic route to **5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde** could involve the reaction of 5-bromo-2-furaldehyde with 4-chlorothiophenol in the presence of a suitable base and catalyst.

Logical Relationship of a Plausible Synthesis Route

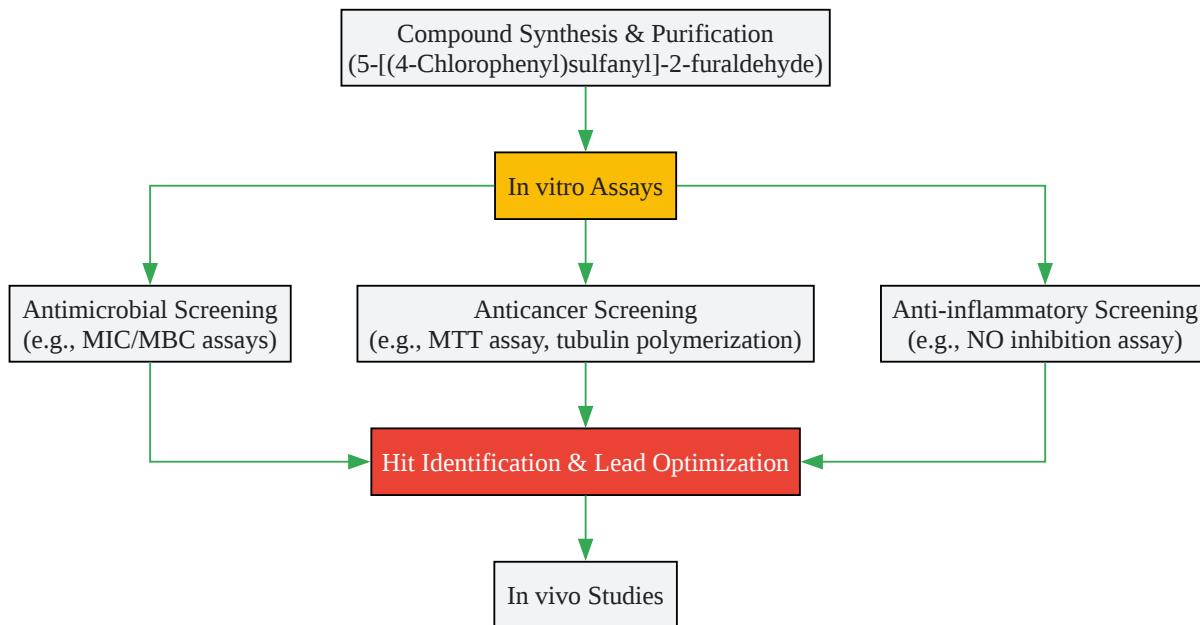
[Click to download full resolution via product page](#)

Caption: Plausible synthetic pathway to the target compound.

Biological Activity and Potential Applications

Specific biological activity data for **5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde** is not available in the current literature. However, the broader class of furan derivatives is known to

exhibit a wide range of biological activities.[\[6\]](#)[\[7\]](#)


Derivatives of furan are investigated for their potential as:

- Antimicrobial agents: Many furan derivatives have demonstrated antibacterial and antifungal properties.[\[6\]](#)[\[8\]](#)
- Anti-inflammatory agents: Some furan-containing compounds have shown potential in modulating inflammatory pathways.[\[7\]](#)
- Anticancer agents: The furan scaffold is present in some compounds with antitumor activity.[\[3\]](#)

The structural isomer, 5-(4-chlorophenyl)-2-furaldehyde, has been used as a starting material in the synthesis of compounds with inhibitory activity on tubulin polymerization, suggesting a potential application in cancer research.

Given the established biological relevance of the furan ring and thioether linkages in medicinal chemistry, **5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde** represents a compound of interest for further biological screening and drug discovery efforts.

Experimental Workflow for Biological Screening

[Click to download full resolution via product page](#)

Caption: A general workflow for the biological evaluation of the title compound.

Conclusion

5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde is a chemical entity with limited currently available public data. Its structural relationship to other biologically active furan derivatives suggests its potential as a scaffold in medicinal chemistry. This technical guide summarizes the known identifiers and provides a comparative context with its more studied isomer. Further experimental investigation is warranted to elucidate the specific physicochemical properties, biological activities, and potential therapeutic applications of this compound. The synthetic strategies and screening workflows outlined herein provide a framework for such future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Inhibitory activity and mechanism of aryl furan thioesters containing 1,3,4-thiadiazole against *Erwinia amylovora* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-hydroxymethyl-2-furan carbaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijabbr.com [ijabbr.com]
- 7. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde synonyms and identifiers]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1352768#5-4-chlorophenyl-sulfanyl-2-furaldehyde-synonyms-and-identifiers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com